molecular formula C19H20N8 B12245346 2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B12245346
M. Wt: 360.4 g/mol
InChI Key: LVXHVLXVVMDTBW-UHFFFAOYSA-N
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Description

2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a purine moiety, a pyrrolopyrrole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Moiety: This involves the alkylation of a purine derivative with an ethyl group.

    Construction of the Pyrrolopyrrole Ring: This step involves the cyclization of appropriate intermediates under specific conditions, such as the use of strong acids or bases.

    Attachment of the Pyridine Ring: This is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxyethyl acetate
  • 6-amino-9H-purin-2-ol
  • Ethyl 7-(2-amino-9H-purin-6-yl)thio-2-isopropyl-3-oxoheptanoate

Uniqueness

2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

2-[5-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H20N8/c1-2-25-12-24-16-18(25)22-11-23-19(16)27-9-14-7-26(8-15(14)10-27)17-13(6-20)4-3-5-21-17/h3-5,11-12,14-15H,2,7-10H2,1H3

InChI Key

LVXHVLXVVMDTBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=C(C=CC=N5)C#N

Origin of Product

United States

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